molecular formula C19H23N3O3S B4420825 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one

1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one

Cat. No.: B4420825
M. Wt: 373.5 g/mol
InChI Key: CEGVWIFRXTXAPR-UHFFFAOYSA-N
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Description

1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex compound known for its unique structure and diverse applications in the realms of chemistry, biology, medicine, and industry. The compound is characterized by its intricate arrangement of pyrrolidine, pyrazine, and sulfonyl groups, which contribute to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multiple steps, including the preparation of intermediate compounds and the final assembly of the target molecule. A common synthetic route begins with the formation of the 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine core, followed by its sulfonylation and subsequent coupling with a phenylpyrrolidin-2-one derivative. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for the precise control of reaction parameters and the rapid synthesis of large quantities of the compound. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

  • Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly at the sulfonyl and phenyl groups.

Common Reagents and Conditions

Typical reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions often require controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.

Major Products Formed

The products of these reactions can vary widely, from simple modifications like sulfoxides and sulfones to more complex derivatives involving multiple substitutions or reductions. The choice of reagents and reaction conditions plays a critical role in determining the major products formed.

Scientific Research Applications

1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one has a broad range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structure and reactivity.

  • Industry: The compound's chemical properties make it suitable for use in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism by which 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one exerts its effects involves interactions with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine and pyrazine moieties may engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique among similar compounds due to its specific combination of functional groups and structural features. Similar compounds include:

  • 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-ol: Differing by the presence of a hydroxyl group instead of the ketone.

  • 1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-amine: Featuring an amine group in place of the ketone.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.

And there you have it, a detailed look at this compound. Fascinating stuff, isn't it?

Properties

IUPAC Name

1-[4-[(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)sulfonyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-5-10-18-15(2)22(13-12-20(14)18)26(24,25)17-8-6-16(7-9-17)21-11-3-4-19(21)23/h5-10,15H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGVWIFRXTXAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one

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